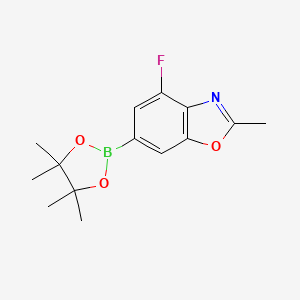![molecular formula C7H14ClN B2722866 6-Methyl-4-azaspiro[2.4]heptane hydrochloride CAS No. 1823957-29-4](/img/structure/B2722866.png)
6-Methyl-4-azaspiro[2.4]heptane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-4-azaspiro[2.4]heptane hydrochloride is a chemical compound with the molecular formula C7H14ClN . It has a molecular weight of 147.65 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for 6-Methyl-4-azaspiro[2.4]heptane hydrochloride is 1S/C7H13N.ClH/c1-6-4-7(2-3-7)8-5-6;/h6,8H,2-5H2,1H3;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
6-Methyl-4-azaspiro[2.4]heptane hydrochloride is a white to yellow solid . It has a molecular weight of 147.65 . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
6-Methyl-4-azaspiro[2.4]heptane hydrochloride serves as a key intermediate in the synthesis of various spirocyclic compounds. A notable application involves its role in regioselective cycloaddition reactions, leading to the production of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, as demonstrated by Molchanov and Tran (2013). These compounds are obtained as a mixture of diastereoisomers and highlight the chemical versatility of 6-Methyl-4-azaspiro[2.4]heptane hydrochloride in facilitating complex cycloaddition reactions (Molchanov & Tran, 2013).
Drug Design and Medicinal Chemistry
In the realm of medicinal chemistry, 6-Methyl-4-azaspiro[2.4]heptane hydrochloride derivatives have been explored for their potent antibacterial activity against respiratory pathogens. Odagiri et al. (2013) designed and synthesized novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines that exhibited significant in vitro and in vivo activities against a range of pathogens, including multidrug-resistant and quinolone-resistant strains. This work underscores the potential of 6-Methyl-4-azaspiro[2.4]heptane hydrochloride derivatives in developing new antibacterial agents (Odagiri et al., 2013).
Novel Building Blocks for Drug Discovery
The structural uniqueness of 6-Methyl-4-azaspiro[2.4]heptane hydrochloride derivatives also makes them valuable as novel building blocks in drug discovery. For example, the synthesis of 2-azaspiro[4.6]undec-7-enes from N-tosyl-N-(3-arylpropargyl)-tethered 3-methylcyclohex-2-en-1-ols by Yeh et al. (2012) demonstrates the utility of azaspirocyclic ring skeletons in constructing complex molecular architectures. These structures offer a promising foundation for the development of new therapeutic agents by providing a scaffold for further functionalization and optimization (Yeh et al., 2012).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P280, P305+P351+P338, which suggest wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Eigenschaften
IUPAC Name |
6-methyl-4-azaspiro[2.4]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-6-4-7(2-3-7)8-5-6;/h6,8H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTWXTQSQHRREF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CC2)NC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

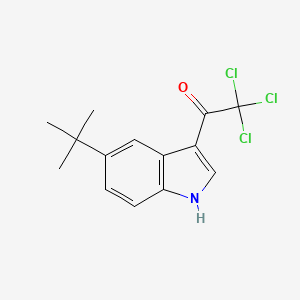
![[6-(Methylthio)-4-pyrimidinyl]acetonitrile](/img/structure/B2722785.png)
![Tert-butyl 5-(chlorosulfonylmethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2722786.png)
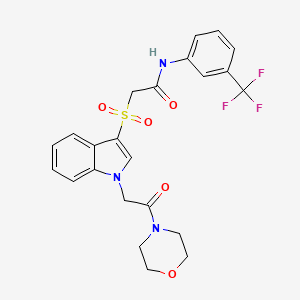

![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B2722789.png)
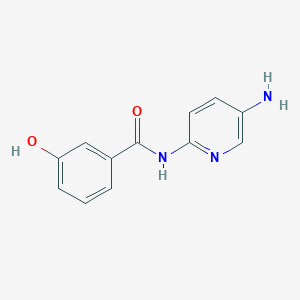

![1-(Thiophen-2-ylmethyl)-4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2722795.png)

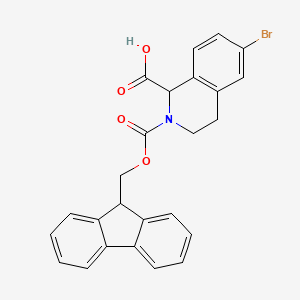
![1-(4-Bromophenyl)-2-[(4-methylphenyl)amino]ethanol](/img/structure/B2722800.png)
